molecular formula C10H9N3O3 B1582026 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)- CAS No. 6402-09-1

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-

Cat. No. B1582026
CAS RN: 6402-09-1
M. Wt: 219.2 g/mol
InChI Key: MYPAMGFTHVEING-UHFFFAOYSA-N
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Description

“3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-” is a chemical compound with the molecular formula C4H6N2O . It’s also known by other names such as 2-Pyrazolin-5-one, 3-methyl-; 3-Methyl-5-pyrazolone; 3-Methyl-2-pyrazolin-5-one; 3-Methyl-pyrazolon- (5); 2,4-dihydro-5-methyl-3H-pyrazol-3-one .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is NHLAPJMCARJFOG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of “3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-” is 98.1032 .

Scientific Research Applications

  • Ophthalmology

    • Application Summary : This compound has been studied for its potential to prevent posterior capsular opacification (PCO), a common complication after cataract surgery .
    • Methods : Researchers evaluated the anti-PCO activity of derivatives of this compound in a TGF-β2-induced fibrogenesis cell model .
    • Results : One derivative showed promising activity in reducing the expression levels of TGF-β2, which is implicated in the development of PCO .
  • Pharmacology

    • Application Summary : Derivatives of the compound have been explored for their anti-inflammatory and anti-fibrosis activities, potentially useful in treating idiopathic pulmonary fibrosis (IPF) .
    • Methods : The efficacy of these derivatives was assessed using various assays to measure their impact on fibrosis markers .
    • Results : Some derivatives demonstrated significant anti-inflammatory and anti-fibrotic effects .
  • Chemical Analysis

    • Application Summary : The compound’s structure and properties are analyzed for various chemical applications, including synthesis and reactivity studies .
    • Methods : Techniques such as mass spectrometry and NMR spectroscopy are used to elucidate the compound’s structure .
    • Results : Detailed structural information aids in understanding the compound’s reactivity and potential uses .
  • Cancer Research

    • Application Summary : Certain derivatives have been synthesized and tested for their cytotoxic effects against various cancer cell lines .
    • Methods : In vitro assays were conducted to determine the IC50 values of these derivatives, indicating their effectiveness at inhibiting cancer cell growth .
    • Results : Some derivatives exhibited cytotoxic efficiency with IC50 values ranging from 0.426 to 4.943 μM, showing promise as potential cancer therapeutics .
  • Anti-Tubercular Activity

    • Application Summary : Some derivatives of the compound have been designed and evaluated for their potential anti-tubercular activity .
    • Methods : Computational docking studies were performed against a specific protein target associated with tuberculosis .
    • Results : The docking results indicated that the designed ligands had promising interactions with the target, suggesting potential efficacy against tuberculosis .
  • Catalysis

    • Application Summary : A novel triazole bonded silica heterogeneous catalyst, which could potentially include derivatives of the compound, has been developed for high-temperature applications .
    • Methods : The catalyst’s thermal stability was assessed to determine its suitability for high-temperature reactions .
    • Results : The catalyst demonstrated high thermal stability, making it suitable for use in various high-temperature industrial processes .

properties

IUPAC Name

5-methyl-2-(4-nitrophenyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-7-6-10(14)12(11-7)8-2-4-9(5-3-8)13(15)16/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPAMGFTHVEING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064312
Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-
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Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-

CAS RN

6402-09-1
Record name 1-(4-Nitrophenyl)-3-methyl-5-pyrazolone
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Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-
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Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-
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Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-
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Record name 3-methyl-1-(4-nitrophenyl)-5-pyrazolone
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Record name 3-Methyl-1-(4-nitrophenyl)-5-pyrazolone
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Synthesis routes and methods

Procedure details

1.63 g of p-nitrophenylhydrazine hydrochloride and 1.26 g of ethyl acetoacetate are heated under reflux in 30 ml of ethanol for 45 min. The mixture is concentrated somewhat in vacuo. The crystals which have separated out are then filtered off with suction.
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-
Reactant of Route 2
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-
Reactant of Route 3
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-
Reactant of Route 4
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-
Reactant of Route 5
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-
Reactant of Route 6
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-

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